REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:14].[C:15]1(C)C=CC=CC=1>CO>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([O:13][CH3:15])=[O:12])=[CH:10][C:5]=2[N:4]=[C:3]1[CH3:14]
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Name
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|
Quantity
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2.54 g
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Type
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reactant
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Smiles
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CN1C(=NC2=C1C=CC(=C2)C(=O)O)C
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Name
|
|
Quantity
|
78 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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15.5 mL
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Type
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solvent
|
Smiles
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CO
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at it for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added at 0-10° C
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated under reduced pressure
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Type
|
FILTRATION
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Details
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was filtered off
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Type
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CUSTOM
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Details
|
The filtrate was evaporated again to dryness
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Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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CN1C(=NC2=C1C=CC(=C2)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |